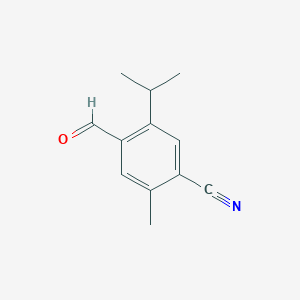
4-Formyl-5-isopropyl-2-methylbenzonitrile
描述
4-Formyl-5-isopropyl-2-methylbenzonitrile is an organic compound with the molecular formula C12H13NO. It is a derivative of benzonitrile, characterized by the presence of a formyl group, an isopropyl group, and a methyl group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
属性
CAS 编号 |
1244949-17-4 |
|---|---|
分子式 |
C12H13NO |
分子量 |
187.24 g/mol |
IUPAC 名称 |
4-formyl-2-methyl-5-propan-2-ylbenzonitrile |
InChI |
InChI=1S/C12H13NO/c1-8(2)12-5-10(6-13)9(3)4-11(12)7-14/h4-5,7-8H,1-3H3 |
InChI 键 |
UEIQSAMINJNILR-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1C#N)C(C)C)C=O |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Formyl-5-isopropyl-2-methylbenzonitrile can be achieved through several methods. One common approach involves the formylation of 5-isopropyl-2-methylbenzonitrile using a formylating agent such as formic acid or formic anhydride in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 50°C to 100°C.
Another method involves the use of a Friedel-Crafts acylation reaction, where 5-isopropyl-2-methylbenzonitrile is treated with a formyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction proceeds at room temperature and yields the desired product with high selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the compound, making it suitable for large-scale applications.
化学反应分析
Types of Reactions
4-Formyl-5-isopropyl-2-methylbenzonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nitration with nitric acid and sulfuric acid at low temperatures; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 4-Carboxy-5-isopropyl-2-methylbenzonitrile.
Reduction: 4-Formyl-5-isopropyl-2-methylbenzylamine.
Substitution: 4-Nitro-5-isopropyl-2-methylbenzonitrile, 4-Bromo-5-isopropyl-2-methylbenzonitrile.
科学研究应用
4-Formyl-5-isopropyl-2-methylbenzonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a precursor in the preparation of various functionalized derivatives.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe to investigate the binding interactions of nitrile-containing compounds with biological macromolecules.
Medicine: It is explored for its potential pharmacological properties, including its role as an intermediate in the synthesis of pharmaceutical agents.
Industry: The compound is utilized in the production of specialty chemicals, dyes, and agrochemicals.
作用机制
The mechanism of action of 4-Formyl-5-isopropyl-2-methylbenzonitrile involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the nitrile group can engage in hydrogen bonding and coordination with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 4-Formylbenzonitrile
- 5-Isopropyl-2-methylbenzonitrile
- 4-Formyl-2-methylbenzonitrile
Uniqueness
4-Formyl-5-isopropyl-2-methylbenzonitrile is unique due to the presence of both formyl and nitrile groups on the same aromatic ring, along with the isopropyl and methyl substituents. This combination of functional groups imparts distinct reactivity and properties to the compound, making it valuable for specific synthetic and research applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


